1,5-dimethyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide
Description
1,5-Dimethyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 1 and 5. The pyrazole ring is linked via a carboxamide bond to a benzo[d]thiazole moiety bearing a sulfamoyl group at position 6. The compound’s synthesis likely involves coupling pyrazole-3-carboxylic acid derivatives with sulfonamide-functionalized benzothiazoles, employing reagents such as EDCI/HOBT or THF-mediated reflux, as observed in analogous syntheses .
Properties
IUPAC Name |
1,5-dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3S2/c1-7-5-10(17-18(7)2)12(19)16-13-15-9-4-3-8(23(14,20)21)6-11(9)22-13/h3-6H,1-2H3,(H2,14,20,21)(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEINWHBIZMXOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities. They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with various targets in the body, leading to their diverse biological activities. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution.
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes, stimulate or block receptors in biological systems.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.
Biological Activity
1,5-Dimethyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, supported by research findings and case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₅H₁₄N₄O₃S
- Molecular Weight : 350.36 g/mol
- CAS Number : 1013757-27-1
Biological Activity Overview
Recent studies have highlighted various biological activities associated with pyrazole derivatives, including:
- Antimicrobial Activity : Pyrazole compounds have demonstrated effectiveness against a range of bacterial and fungal strains.
- Antiviral Activity : Some derivatives exhibit antiviral properties, particularly against viruses such as HSV and VSV.
- Anticancer Properties : Certain pyrazoles have shown promise in inhibiting cancer cell proliferation.
Antimicrobial Activity
A study conducted by Venepally et al. (2021) evaluated the antimicrobial properties of various pyrazole derivatives. The findings indicated that 1,5-dimethyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1,5-Dimethyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide | E. coli | 32 |
| 1,5-Dimethyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide | S. aureus | 16 |
Antiviral Activity
Research published in PubMed highlighted the antiviral potential of pyrazole derivatives against various viruses. The compound showed promising results in inhibiting the replication of HSV and VSV in vitro, with effective concentrations leading to a significant reduction in viral titers .
| Virus | Effective Concentration (µg/mL) | Viral Titer Reduction (%) |
|---|---|---|
| HSV | 20 | 85 |
| VSV | 10 | 75 |
Anticancer Properties
In a study focusing on the anticancer effects of pyrazoles, the compound was tested on glioma cell lines. Results indicated that it inhibited cell proliferation significantly at concentrations above 10 µM, suggesting its potential as an anticancer agent .
Case Studies
-
Case Study on Anticancer Activity :
- Objective : To evaluate the effect of the compound on glioma cell lines.
- Methodology : Cells were treated with varying concentrations of the compound.
- Results : A dose-dependent inhibition of cell growth was observed, with IC50 values indicating high potency.
-
Case Study on Antibacterial Efficacy :
- Objective : To assess the antibacterial activity against clinical isolates.
- Methodology : The compound was tested against multiple strains.
- Results : It demonstrated significant antibacterial effects, particularly against resistant strains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
*Estimated based on structural similarity; †Calculated using atomic masses.
Structural and Functional Differences
- Benzothiazole Substituents : The target compound’s 6-sulfamoyl group contrasts with the 4-methoxy group in and the unsubstituted benzothiazole in . Sulfamoyl’s electron-withdrawing nature may enhance binding to polar enzyme active sites compared to methoxy’s electron-donating effect .
- In contrast, the bromophenoxyethyl group in adds steric bulk, favoring lipophilicity and CNS penetration .
- Carboxamide Linker: The morpholinopropyl group in introduces a tertiary amine, likely enhancing solubility in physiological environments compared to the target compound’s sulfamoyl group .
Pharmacological Implications
- Sulfamoyl vs. Halogen : The sulfamoyl group’s hydrogen-bonding capacity may confer selectivity for serine proteases or carbonic anhydrases, whereas halogenated analogs (e.g., ) might target hydrophobic binding pockets .
- Benzothiazole vs.
Research Findings and Limitations
- For example, morpholine-containing compounds often exhibit improved pharmacokinetics .
- Conflicting Evidence : discusses ring puckering in cyclic systems, which may indirectly influence the conformational flexibility of the benzothiazole ring but lacks direct relevance to functional comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
